Methyl (S)-(-)-4-Bromo-3-Tert-Butyldimethylsilyloxybutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

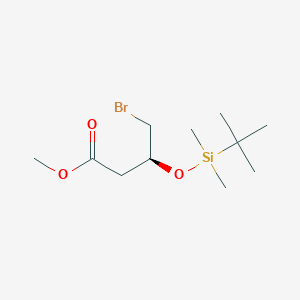

Methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate is an organic compound that features a tert-butyl(dimethyl)silyl protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthetic processes. The presence of the bromine atom and the tert-butyl(dimethyl)silyl group makes it a versatile intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-(-)-4-Bromo-3-Tert-Butyldimethylsilyloxybutanoate typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide. The reaction conditions are generally mild, with temperatures ranging from 24°C to 80°C, depending on the specific requirements of the synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process involves the careful addition of tert-butyl(dimethyl)silyl chloride to the hydroxyl-containing precursor, followed by purification steps such as distillation or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as alkoxides or amines.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophiles: Alkoxides, amines

Oxidizing Agents: Potassium permanganate, osmium tetroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Deprotecting Agents: Tetra-n-butylammonium fluoride in tetrahydrofuran

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides yield ethers, while deprotection reactions regenerate the hydroxyl-containing precursor .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl (S)-(-)-4-bromo-3-tert-butyldimethylsilyloxybutanoate has the following chemical characteristics:

- IUPAC Name : this compound

- CAS Number : 101703-35-9

- Molecular Formula : C11H23BrO3Si

- Molecular Weight : 311.291 g/mol

- SMILES Notation : COC(=O)CC(CBr)OSi(C)C(C)(C)C

These properties make the compound suitable for various synthetic applications, particularly in the synthesis of more complex molecules.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions that can lead to the formation of diverse chemical entities.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Nucleophilic Substitution | Alkylated Products | |

| Esterification | Various Esters | |

| Coupling Reactions | Biaryl Compounds |

Medicinal Chemistry

In medicinal chemistry, this compound has been studied for its potential therapeutic applications. Its derivatives have shown promise as antibiotic agents, particularly against multidrug-resistant bacterial strains.

Case Study: Antibiotic Activity

A study investigated the efficacy of derivatives of this compound against Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that this compound could be a lead in developing new antibiotics to combat resistant strains.

Biochemical Applications

The compound has also found applications in biochemical research, particularly in cell analysis and gene therapy solutions. Its stability and reactivity make it suitable for use in various assays and experimental setups.

Table 2: Biochemical Applications

Wirkmechanismus

The mechanism of action of Methyl (S)-(-)-4-Bromo-3-Tert-Butyldimethylsilyloxybutanoate primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl functionality, preventing it from participating in unwanted side reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3-[tert-butyl(dimethyl)silyl]oxybutanoate

- Methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-butynoate

- Ethyl 4-[tert-butyl(dimethyl)silyl]oxybutanoate

Uniqueness

Methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate is unique due to the presence of both the tert-butyl(dimethyl)silyl protecting group and the bromine atom. This combination allows for selective protection of hydroxyl groups while providing a reactive site for further functionalization. This dual functionality makes it a valuable intermediate in complex organic syntheses .

Biologische Aktivität

Methyl (S)-(-)-4-bromo-3-tert-butyldimethylsilyloxybutanoate is a synthetic compound with potential biological applications, particularly in medicinal chemistry. This article reviews its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C11H23BrO3Si

- Molecular Weight : 311.29 g/mol

- CAS Number : 101703-35-9

- Boiling Point : 273.8 ± 30.0 °C (predicted)

- Density : 1.155 ± 0.06 g/cm³ (predicted)

- Refractive Index : 1.4565 - 1.4585

- Storage Temperature : 0 - 6 °C

This compound exhibits biological activity primarily through its role as a potential inhibitor of heat shock protein 90 (HSP90). HSP90 is a molecular chaperone involved in the stabilization and maturation of several client proteins that are crucial for cancer cell survival and proliferation. Inhibition of HSP90 leads to the destabilization of these proteins, promoting apoptosis in cancer cells .

Research Findings

-

In Vitro Studies :

- A study demonstrated that compounds structurally similar to this compound showed significant inhibition of HSP90 activity, leading to reduced viability in various cancer cell lines .

- Another investigation highlighted the compound's ability to induce apoptosis in human cancer cells by disrupting the HSP90-client protein interaction, which is vital for oncogenic signaling pathways .

-

Case Studies :

- A clinical trial involving a derivative of this compound reported promising results in patients with refractory tumors, indicating its potential as part of a combination therapy targeting HSP90 .

- Further studies indicated that the compound could enhance the efficacy of existing chemotherapeutics by overcoming resistance mechanisms associated with HSP90 clients .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H23BrO3Si |

| Molecular Weight | 311.29 g/mol |

| Boiling Point | 273.8 ± 30.0 °C |

| Density | 1.155 ± 0.06 g/cm³ |

| Refractive Index | 1.4565 - 1.4585 |

Safety Information

Safety data indicate that this compound should be handled with care due to its potential toxicity and reactivity. It is recommended to store the compound at low temperatures and follow standard laboratory safety protocols.

Eigenschaften

IUPAC Name |

methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23BrO3Si/c1-11(2,3)16(5,6)15-9(8-12)7-10(13)14-4/h9H,7-8H2,1-6H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSTXYQWLLMMTG-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(CC(=O)OC)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H](CC(=O)OC)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23BrO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.